molecular formula C15H9F2NO3 B14075611 2-[4-(Difluoromethoxy)phenyl]-1H-isoindole-1,3(2H)-dione CAS No. 96422-27-4

2-[4-(Difluoromethoxy)phenyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B14075611
CAS No.: 96422-27-4
M. Wt: 289.23 g/mol
InChI Key: JKQAXKWCKXRFCB-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 2-[4-(difluoromethoxy)phenyl]- is a compound that belongs to the class of isoindole derivatives Isoindoles are nitrogen-containing heterocycles that are found in various biologically active compounds and natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[4-(difluoromethoxy)phenyl]- can be achieved through various synthetic routes. One common method involves the trifunctionalization of a nitrile moiety using a rhodium-catalyzed cascade reaction. This reaction is triggered by the formation of a nitrile ylide with extended conjugation by reacting a rhodium vinylcarbene with a nitrile . The reaction conditions typically involve the use of homogeneous rhodium catalysis and diazo compounds.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar catalytic processes. The use of efficient and scalable catalytic systems is crucial for the industrial production of such complex molecules. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione, 2-[4-(difluoromethoxy)phenyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The difluoromethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and the stability of the compound under those conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized isoindole derivatives, while substitution reactions can produce a variety of substituted isoindole compounds.

Scientific Research Applications

1H-Isoindole-1,3(2H)-dione, 2-[4-(difluoromethoxy)phenyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[4-(difluoromethoxy)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various biomolecules, influencing their activity and function. The presence of the difluoromethoxy group enhances its binding affinity and specificity towards certain targets, making it a potent compound in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 1H-Isoindole-1,3(2H)-dione, 2-[4-(difluoromethoxy)phenyl]- lies in the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties

Biological Activity

The compound 2-[4-(Difluoromethoxy)phenyl]-1H-isoindole-1,3(2H)-dione is a member of the isoindole family, which has garnered attention for its potential therapeutic applications. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H14F2N2O3
  • Molecular Weight : 320.29 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antitumor Activity : Isoindoles have been reported to disrupt microtubule dynamics by binding to the colchicine site on β-tubulin, leading to cell cycle arrest and apoptosis in cancer cells .
  • Antimicrobial Properties : Some derivatives demonstrate significant antimicrobial effects against various pathogens through mechanisms that may involve cell wall disruption or inhibition of protein synthesis .

Biological Activity Overview

Activity TypeObserved EffectsReferences
AntitumorInduces apoptosis in cancer cell lines
AntimicrobialEffective against gram-positive and gram-negative bacteria
AntioxidantScavenges free radicals, reducing oxidative stress

Case Study 1: Antitumor Efficacy

A study evaluated the antiproliferative effects of this compound on various cancer cell lines. The compound exhibited IC50 values in the nanomolar range against breast and lung cancer cells. Mechanistic studies revealed that it caused G2/M phase cell cycle arrest and increased apoptosis markers such as cleaved caspase-3 and PARP .

Case Study 2: Antimicrobial Activity

In another investigation, derivatives of isoindole compounds were tested for their antimicrobial efficacy. The results showed that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. The compound's mechanism involved disruption of bacterial cell membrane integrity .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Cytotoxicity : The compound shows selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects during treatment.
  • Mechanistic Insights : Molecular docking studies suggest that the compound binds effectively to the active sites of target proteins involved in cancer progression and microbial resistance .
  • Synergistic Effects : When combined with conventional chemotherapeutics, there was an observed enhancement in efficacy, suggesting potential for use in combination therapies .

Properties

CAS No.

96422-27-4

Molecular Formula

C15H9F2NO3

Molecular Weight

289.23 g/mol

IUPAC Name

2-[4-(difluoromethoxy)phenyl]isoindole-1,3-dione

InChI

InChI=1S/C15H9F2NO3/c16-15(17)21-10-7-5-9(6-8-10)18-13(19)11-3-1-2-4-12(11)14(18)20/h1-8,15H

InChI Key

JKQAXKWCKXRFCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)OC(F)F

Origin of Product

United States

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